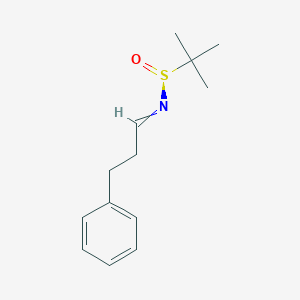
(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfinamide group, which is a sulfur-containing functional group, and a phenylpropylidene moiety, contributing to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with an appropriate aldehyde or ketone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imine bond. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The phenylpropylidene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases by targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form covalent bonds with active site residues, inhibiting enzyme activity. The phenylpropylidene moiety may interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.
Uniqueness
(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfinamide group provides unique oxidation and reduction properties, while the phenylpropylidene moiety offers opportunities for aromatic substitution reactions.
Propriétés
Formule moléculaire |
C13H19NOS |
|---|---|
Poids moléculaire |
237.36 g/mol |
Nom IUPAC |
(S)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C13H19NOS/c1-13(2,3)16(15)14-11-7-10-12-8-5-4-6-9-12/h4-6,8-9,11H,7,10H2,1-3H3/t16-/m0/s1 |
Clé InChI |
SFOYOSOMRXCMMJ-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)[S@](=O)N=CCCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)S(=O)N=CCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















